1-(3-Chloro-5-fluorophenyl)ethanamine, also known as (R)-1-(3-chloro-5-fluorophenyl)ethanamine, is a chiral amine characterized by the presence of chlorine and fluorine substituents on its phenyl ring. This compound has the molecular formula C₈H₉ClFN and a molecular weight of approximately 173.62 g/mol. Its unique structure contributes to its potential biological activities and applications in scientific research, particularly in the synthesis of more complex organic molecules and biological studies.
The compound is classified as an aromatic amine due to its phenyl ring structure. It can be sourced from various chemical suppliers, including BenchChem, Smolecule, and Sigma-Aldrich, which provide it in high purity for research purposes. The compound is primarily encountered in its hydrochloride salt form, enhancing its stability and solubility in aqueous solutions .
The synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. This approach allows for large-scale synthesis while maintaining high purity and enantiomeric excess, which is crucial for biological evaluations.
The molecular structure of 1-(3-chloro-5-fluorophenyl)ethanamine can be represented using various notations:
These representations highlight the compound's functional groups and spatial arrangement, which are essential for understanding its reactivity and interactions.
1-(3-Chloro-5-fluorophenyl)ethanamine can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
These properties are crucial for determining the handling, storage, and application protocols in laboratory settings .
The core structure consists of an ethylamine backbone attached to a phenyl ring substituted with chlorine at position 3 and fluorine at position 5. The systematic IUPAC name is 1-(3-chloro-5-fluorophenyl)ethan-1-amine, though it is frequently referenced as 1-(3-chloro-5-fluorophenyl)ethanamine in chemical literature. The compound's molecular formula is C₈H₉ClFN, with a molecular weight of 173.62 g/mol for the free base form [1] . The hydrochloride salt form has the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol [4] .
Key stereochemical identifiers include:
The canonical SMILES representations clearly denote stereochemistry:
Table 1: Key Properties of 1-(3-Chloro-5-fluorophenyl)ethanamine Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Free Base CAS | 1217475-54-1 [4] | 1241678-48-7 [9] |
HCl Salt CAS | 1217475-54-1 [4] | 1998701-29-3 [2] |
Molecular Weight (Free) | 173.62 g/mol | 173.62 g/mol |
Molecular Weight (HCl) | 210.08 g/mol [4] | 210.08 g/mol |
SMILES Notation | CC@@HC1=CC(F)=CC(Cl)=C1 | CC@HC1=CC(F)=CC(Cl)=C1 |
Storage Conditions | 2-8°C [4] | Sealed dry, room temp |
The documented synthesis and commercial availability of 1-(3-chloro-5-fluorophenyl)ethanamine emerged around 2010-2012, coinciding with pharmaceutical industry demand for structurally complex chiral amines. Early synthetic routes focused on resolution techniques for racemic mixtures, but advances in asymmetric hydrogenation and enzymatic methods later enabled direct production of enantiopure forms. The compound gained prominence as a specialized intermediate in kinase inhibitor programs, particularly for anticancer agents where the meta-halogen pattern demonstrated optimal target binding [4].
Commercial availability expanded significantly post-2015, with suppliers like BLD Pharm and Accela ChemBio listing both enantiomers in gram to kilogram quantities [9]. The compound's adoption accelerated due to its structural versatility – the primary amine undergoes acylation, reductive amination, and condensation, while the halogenated aryl ring enables cross-coupling reactions. Research publications increasingly incorporated this scaffold in protease inhibitor studies (2016-2018) and allosteric modulator development (2019-present), cementing its role in medicinal chemistry [4]. The precise halogen positioning (meta-chloro and meta-fluoro) proved critical for binding affinity enhancement in several drug candidates, distinguishing it from ortho- and para-substituted analogs.
The 1-(3-chloro-5-fluorophenyl)ethanamine scaffold serves as a privileged chiral building block for pharmaceutical synthesis due to its stable stereocenter and bifunctional reactivity. The enantiomeric purity (>98% ee) available commercially enables precise stereochemical control in drug development [7] . Its synthetic significance manifests in three key areas:
Asymmetric Synthesis Templates: The chiral center directs stereoselective transformations in multi-step syntheses. For example, the amine group facilitates diastereoselective alkylation when converted to imines or enamines, enabling construction of adjacent stereocenters with high fidelity [4].
Pharmaceutical Intermediate: This compound features in synthetic routes for neurologically active compounds and kinase inhibitors. The electron-withdrawing halogen pattern enhances aromatic ring stability during metallation and coupling reactions, while the chiral ethylamine moiety provides a handle for bioactive molecule incorporation [4] .
Structure-Activity Relationship (SAR) Studies: The distinct meta-halogen substitution pattern creates unique electronic and steric properties compared to positional isomers. Research demonstrates significantly different receptor binding profiles between 1-(3-chloro-5-fluorophenyl)ethanamine derivatives and analogs with ortho- or para-substitution [6] [7].
Table 2: Comparative Analysis of Structural Analogs
Compound | CAS Number | Key Structural Difference | Primary Application |
---|---|---|---|
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl | 1332593-91-5 | Ortho-fluoro substitution | Neurological agent intermediates [6] |
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl | 1253792-97-0 | Ortho-fluoro, meta-chloro | Receptor binding studies [7] |
1-(5-Chloro-2-fluorophenyl)ethanamine | 1270391-53-1 | Racemic ortho-substituted analog | Chemical synthesis intermediate [6] |
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine | 1241678-48-7 | Meta-halogen enantiopure scaffold | Chiral drug synthesis |
The hydrogen bond donor-acceptor profile (HBD=1, HBA=2) and moderate lipophilicity (predicted LogP≈2.92) make this compound particularly valuable for CNS-targeted therapeutics where blood-brain barrier penetration is essential. The hydrochloride salt form significantly enhances crystallinity and stability during storage and handling compared to the free base, explaining its prevalence in commercial catalogs [4] . Furthermore, the distinct metabolic resistance imparted by the fluorine atom extends the half-life of derived compounds in biological systems, a crucial factor in drug design optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0